molecular formula C42H59NO4 B14080971 tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate

tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate

Cat. No.: B14080971
M. Wt: 641.9 g/mol
InChI Key: CCYBTOBZKHQOTF-UHFFFAOYSA-N
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Description

(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is a synthetic compound with a complex structure that includes a tert-butyloxycarbonyl (Boc) protecting group, a triphenylmethyl (trityl) protecting group, and an unsaturated long-chain alcohol. This compound is part of the sphingoid base family, which are essential components of sphingolipids, playing crucial roles in cell structure and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL typically involves multiple steps, including the protection of functional groups, formation of the carbon chain, and introduction of double bonds. The process often starts with the protection of the amino group using a Boc group and the hydroxyl group using a trityl group. The formation of the carbon chain can be achieved through various organic reactions such as Wittig reactions or olefin metathesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance reaction efficiency and yield. The use of automated synthesizers and high-throughput screening can also streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amino alcohol, oxidized ketones or aldehydes, and reduced saturated alcohols .

Scientific Research Applications

(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interactions with cellular membranes and signaling pathways. The Boc and trityl groups protect the functional groups during synthesis but are removed to reveal the active amino and hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing cell signaling pathways such as the sphingosine-1-phosphate (S1P) pathway, which is involved in cell growth, survival, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is unique due to its synthetic origin and the presence of protecting groups, which allow for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C42H59NO4

Molecular Weight

641.9 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate

InChI

InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45)

InChI Key

CCYBTOBZKHQOTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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